molecular formula C19H17F4N3OS B2479596 N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396879-36-9

N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No.: B2479596
CAS No.: 1396879-36-9
M. Wt: 411.42
InChI Key: IBOLNZIAJITPCD-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a benzothiazole-derived acetamide compound featuring a 4-fluorophenethyl group and a trifluoromethyl-substituted benzo[d]thiazole core. Key structural elements include:

  • Benzo[d]thiazole moiety: A heterocyclic scaffold known for diverse bioactivity .
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
  • 4-Fluorophenethyl side chain: May improve blood-brain barrier penetration or receptor binding .
  • Acetamide linker: Facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N3OS/c1-26(11-16(27)24-10-9-12-5-7-13(20)8-6-12)18-25-17-14(19(21,22)23)3-2-4-15(17)28-18/h2-8H,9-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOLNZIAJITPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCC1=CC=C(C=C1)F)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide, with the CAS number 1396879-36-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its structure-activity relationship (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17F4N3OSC_{19}H_{17}F_{4}N_{3}OS, with a molecular weight of 411.4 g/mol. The compound features a complex structure that includes a fluorinated phenethyl group and a trifluoromethyl-substituted benzothiazole moiety, which are critical for its biological interactions.

Anticancer Potential

Research has shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have been reported to inhibit cancer cell growth without exhibiting a biphasic dose-response relationship, which complicates their development as chemotherapeutics .

The anticancer activity is believed to be mediated through the metabolism of the compound by cytochrome P450 enzymes, leading to the formation of reactive species that bind to cellular macromolecules and induce cell death .

Inhibition of Enzymatic Activity

Studies have identified that derivatives of benzothiazole can act as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain and inflammation pathways. The dual inhibition of these targets could provide therapeutic benefits in managing pain and inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the fluorinated benzothiazole structure can significantly influence biological activity. For example, varying the position and type of substituents on the benzothiazole ring alters its potency against different cancer cell lines .

Study 1: Antiproliferative Activity

A study conducted on fluorinated benzothiazoles demonstrated their ability to inhibit cancer cell growth effectively. The compound 5F 203 was noted for its potent activity against sensitive breast and renal cancer cells, correlating with increased expression of CYP1A1 and CYP1B1 enzymes in these cells .

Study 2: Dual Inhibition Effects

Another investigation focused on the dual inhibition potential of compounds similar to this compound on sEH and FAAH. The results indicated significant antinociceptive effects in animal models, suggesting potential applications in pain management therapies .

Comparative Biological Activity Table

Compound NameBiological TargetActivity TypeReference
5F 203CYP1A1/CYP1B1Antiproliferative
N-(4-fluorophenethyl)-...sEH/FAAHAntinociceptive
DF 203UnknownAntiproliferative

Comparison with Similar Compounds

Structural Analogues with Modified Benzo[d]thiazole Substituents

Compound Name Substituents Synthesis Yield Key Functional Groups Biological Relevance References
2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (21) 6-CF₃, propargyloxy-phenyl 61% CF₃, acetamide Kinase inhibition, Alzheimer’s drug lead
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) 6-OCH₃, propargyloxy-phenyl 51% OCH₃, acetamide Reduced lipophilicity vs. CF₃ analogues
GSK1570606A 4-fluorophenyl, thiazol-2-yl N/A Fluorophenyl, acetamide Antimycobacterial activity

Key Observations :

  • Trifluoromethyl (CF₃) vs.
  • Fluorophenyl Motifs : Present in both the target compound and GSK1570606A, fluorophenyl groups may optimize target binding through hydrophobic interactions and reduced metabolic degradation .

Analogues with Triazole or Thiadiazole Linkers

Compound Name Core Structure Synthesis Method Notable Features References
2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (11c) Triazole-thiazole Click chemistry (CuAAC) Enhanced selectivity via triazole
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)benzo[b][1,4]thiazin-2-yl]acetamide Thiadiazole-benzo[b]thiazine Cyclization with thiourea Nitrophenyl improves electronic properties

Key Observations :

  • Triazole Linkers : Compound 11c utilizes click chemistry for efficient synthesis (~72–93% yields reported in similar reactions), offering modularity for structural diversification .

Multitarget Hybrids and Antitumor Derivatives

Compound Class Structural Features Biological Activity References
Tacrine-Benzothiazole Hybrids (14–19) Methoxyphenoxy, piperidine Cholinesterase inhibition, antioxidant activity
N-(5-Nitrothiazol-2-yl)-2-((5-((4-CF₃-phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide CF₃, thiadiazole Antitumor activity (IC₅₀ < 10 µM in leukemia)

Key Observations :

  • Hybrid Designs : Tacrine-benzothiazole hybrids () demonstrate dual cholinesterase inhibition and antioxidant effects, highlighting the acetamide linker’s role in merging pharmacophores .

Physicochemical and Spectral Comparisons

  • IR/NMR Trends :
    • CF₃ groups in benzo[d]thiazoles show distinct ¹³C NMR signals at ~120 ppm (q, J = 270 Hz) .
    • Thione tautomers (e.g., in ) exhibit νC=S at 1247–1255 cm⁻¹, absent in thiol forms, critical for confirming active structures .
  • Solubility : Methoxy and ethoxy substituents () improve aqueous solubility but may reduce membrane permeability vs. CF₃ .

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